1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound that features a pyrimidine ring fused with a morpholine ring. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the construction of the pyrimidine ring followed by the introduction of the morpholine moiety. One common method involves the reaction of a pyrimidine precursor with a morpholine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as m-chloroperbenzoic acid (m-CPBA) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antitumor and antifibrotic agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in the case of antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Investigated for their anti-tubercular activity.
Uniqueness
1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct biological activities. The combination of the pyrimidine and morpholine rings allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-[6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNAQZWHCIFRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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